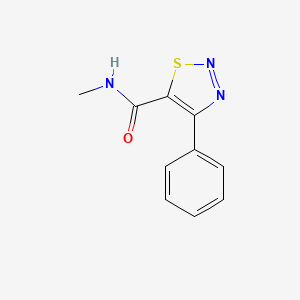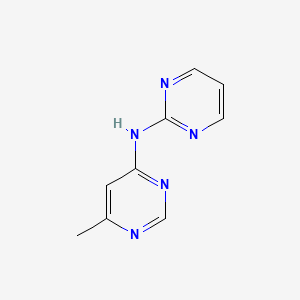
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features two pyrimidine rings, one of which is substituted with a methyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine, also known as 6-methyl-N-(pyrimidin-2-yl)pyrimidin-4-amine, is a 2-aminopyrimidine derivative . The primary targets of this compound are likely to be various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . These kinases play crucial roles in cell cycle control and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition reduces the phosphorylation level of the Rb protein, thereby inhibiting transcription factors that control the transition from G1 to S phase of the cell cycle . As a result, the compound can block tumor cell proliferation and inhibit cancer cell growth .
Biochemical Pathways
The affected biochemical pathways primarily involve cell cycle control and signal transduction . By inhibiting kinase activity, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation and the potential death of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potential induction of cell death . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark. Therefore, the compound’s ability to inhibit kinase activity and disrupt cell cycle progression can lead to anti-cancer effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to bind to its target kinases . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, where 4-chloro-6-methylpyrimidin-2-amine is reacted with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water at 78°C under a nitrogen atmosphere. The reaction is facilitated by dichlorobis(triphenylphosphine)palladium(II) and sodium carbonate, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring positions, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is employed in the synthesis of ligands for metal complexation, which are useful in catalysis and material design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminopyrimidine: A basic structure with similar biological activities.
4-chloro-6-methylpyrimidin-2-amine: A precursor in the synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine.
Imatinib: A well-known kinase inhibitor with a pyrimidine-based structure.
Uniqueness
This compound is unique due to its dual pyrimidine ring system and the presence of a methyl group at the 6-position, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and other applications .
Eigenschaften
IUPAC Name |
6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIIMNOOQOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2902256.png)
![7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902258.png)
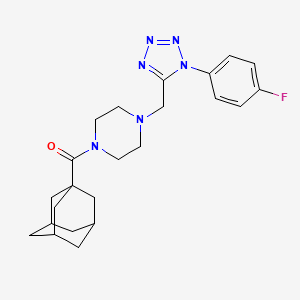
![N-(3-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2902261.png)
![4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B2902262.png)
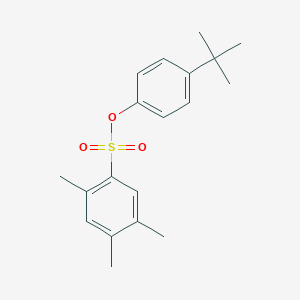
![N-(3-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2902267.png)
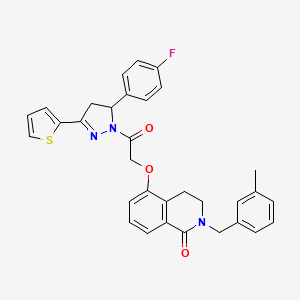
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2902270.png)
![3-(4-methoxyphenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2902272.png)
![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)
![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)
